molecular formula C10H8O2S2 B14743532 2-Thiophenecarboxylic acid, 2-thienylmethyl ester CAS No. 5271-35-2

2-Thiophenecarboxylic acid, 2-thienylmethyl ester

Katalognummer: B14743532
CAS-Nummer: 5271-35-2
Molekulargewicht: 224.3 g/mol
InChI-Schlüssel: LKPBENORACLYNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Thiophenecarboxylic acid, 2-thienylmethyl ester is an organic compound derived from thiophene, a sulfur-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylic acid, 2-thienylmethyl ester typically involves the esterification of 2-Thiophenecarboxylic acid with 2-thienylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Thiophenecarboxylic acid, 2-thienylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as bromine or nitric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Thiophenecarboxylic acid, 2-thienylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of 2-Thiophenecarboxylic acid, 2-thienylmethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s sulfur-containing thiophene ring can participate in various biochemical pathways, influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene-2-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.

    Thiophene-3-carboxylic acid: Another isomer with the carboxylic acid group at a different position on the thiophene ring.

    2-Thiophenemethanol: A compound with a hydroxymethyl group attached to the thiophene ring.

Uniqueness

2-Thiophenecarboxylic acid, 2-thienylmethyl ester is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its carboxylic acid and alcohol counterparts. This uniqueness makes it valuable in specific synthetic and research applications.

Eigenschaften

CAS-Nummer

5271-35-2

Molekularformel

C10H8O2S2

Molekulargewicht

224.3 g/mol

IUPAC-Name

thiophen-2-ylmethyl thiophene-2-carboxylate

InChI

InChI=1S/C10H8O2S2/c11-10(9-4-2-6-14-9)12-7-8-3-1-5-13-8/h1-6H,7H2

InChI-Schlüssel

LKPBENORACLYNL-UHFFFAOYSA-N

Kanonische SMILES

C1=CSC(=C1)COC(=O)C2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.